6-(2-chlorobenzyl)-3-[(2-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one
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Overview
Description
6-[(2-CHLOROPHENYL)METHYL]-3-[(2-ETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a synthetic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-CHLOROPHENYL)METHYL]-3-[(2-ETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-chlorobenzylamine with 2-ethoxyaniline in the presence of a suitable catalyst, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or toluene and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production typically employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-[(2-CHLOROPHENYL)METHYL]-3-[(2-ETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
6-[(2-CHLOROPHENYL)METHYL]-3-[(2-ETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[(2-CHLOROPHENYL)METHYL]-3-[(2-ETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2-CHLOROPHENYL)METHYL]-3-[(2-METHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
- 6-[(2-CHLOROPHENYL)METHYL]-3-[(2-HYDROXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
Uniqueness
The uniqueness of 6-[(2-CHLOROPHENYL)METHYL]-3-[(2-ETHOXYPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group, for example, may enhance its solubility or alter its interaction with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C18H17ClN4O2 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
6-[(2-chlorophenyl)methyl]-3-(2-ethoxyanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H17ClN4O2/c1-2-25-16-10-6-5-9-14(16)20-18-21-17(24)15(22-23-18)11-12-7-3-4-8-13(12)19/h3-10H,2,11H2,1H3,(H2,20,21,23,24) |
InChI Key |
NATKOCPBFXUMJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NN=C(C(=O)N2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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